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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-
hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and spectral characteristics of 4-Bromo-3-hydroxybenzaldehyde. It is intended for
researchers, scientists, and professionals in the field of drug development and organic
synthesis, offering essential data and methodologies for the effective use of this compound.

Core Physicochemical Properties

4-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde. Its chemical structure,
featuring a bromine atom, a hydroxyl group, and a formyl group on a benzene ring, imparts
specific properties relevant to its use as a chemical intermediate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-Bromo-3-
hydroxybenzaldehyde.
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Property Value

Molecular Formula C7HsBrO:

Molecular Weight 201.02 g/mol

CAS Number 20035-32-9

Melting Point 131.5°C

Boiling Point 265.0 £ 25.0 °C (Predicted)
Density 1.737 + 0.06 g/cm? (Predicted)
pKa 7.71 £ 0.10 (Predicted)

Note: Predicted values are computationally derived and should be used as an estimation.

Spectroscopic Data

Experimental spectroscopic data for 4-Bromo-3-hydroxybenzaldehyde is not readily available

in public databases. The following sections provide expected spectral characteristics based on

the structure and data from isomeric compounds.

'H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, hydroxyl, and

aromatic protons.

Chemical Shift (6) ppm (in

DMSO-ds) Multiplicity Assignment

~10.0 Singlet Aldehydic proton (-CHO)

~9.8 Singlet (broad) Hydroxyl proton (-OH)

~7.8 Doublet Aromatic proton ortho to -CHO

~7.6 Doublet of doublets Aromatic proton ortho to -Br

70 Doublet Aromatic proton between -OH
and -Br
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3C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show characteristic peaks for the carbonyl, and aromatic

carbons.

Chemical Shift (6) ppm (in DMSO-ds)

Assignment

~192 Carbonyl carbon (C=0)

~155 Aromatic carbon attached to -OH
~138 Aromatic carbon attached to -CHO
~135 Aromatic carbon (C-H)

~125 Aromatic carbon (C-H)

~118 Aromatic carbon (C-H)

~115 Aromatic carbon attached to -Br

IR Spectroscopy (Expected)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl,

carbonyl, and aromatic C-H bonds.

Wavenumber (cm~12)

Functional Group

3400 - 3200 (broad)

O-H stretch (hydroxyl)

3100 - 3000 C-H stretch (aromatic)
1700 - 1680 C=0 stretch (aldehyde)
1600 - 1450 C=C stretch (aromatic ring)
1200 - 1000 C-O stretch

700 - 500 C-Br stretch

Mass Spectrometry (Expected)
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Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and a
characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of
bromine (“°Br and 8!Br).

m/z Interpretation

200/202 Molecular ion peak [M]* / [M+2]*
171/173 Loss of -CHO group

121 Loss of -Br group

Experimental Protocols
Synthesis of 4-Bromo-3-hydroxybenzaldehyde

This protocol describes the synthesis of 4-Bromo-3-hydroxybenzaldehyde via the
bromination of 3-hydroxybenzaldehyde.

Materials:

¢ 3-Hydroxybenzaldehyde

e Dichloromethane (CH2Cl2)

e Liquid Bromine (Br2)

o Toluene

¢ Sodium hydroxide solution (for pH adjustment)

o Water (Hz20)

» Nitrogen or Argon gas

e Reaction vessel with stirring and cooling capabilities

o Filtration apparatus
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Procedure:

Add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane to a clean, dry
reaction vessel.

Purge the vessel with an inert gas (nitrogen or argon) three times.

Stir the mixture and cool it to below 0 °C.

Slowly add 35.4 g of liquid bromine dropwise to the cooled mixture.

After the addition is complete, add 250 ml of water to the reaction mixture.
Adjust the pH to neutral using a liquid alkali solution (e.g., NaOH).

Cool the mixture and filter the resulting precipitate.

To the wet product, add 354 ml of toluene and heat to dissolve.

Separate the aqueous layer.

Warm the organic phase to reflux and perform a hot filtration.

Cool the filtrate to induce crystallization and then dry the crystals to obtain the final product.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent
(e.g., DMSO-ds) in an NMR tube.

Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

IR Spectroscopy:

Prepare a sample by either creating a KBr pellet or as a nujol mull.

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm™1,
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Mass Spectrometry:
« Introduce the sample into a mass spectrometer, typically via a GC inlet for EI-MS.
e Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations
Synthesis and Purification Workflow
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Synthesis and Purification of 4-Bromo-3-hydroxybenzaldehyde

Synthesis

1. Dissolve 3-hydroxybenzaldehyde
in Dichloromethane

l

2. Cool to < 0°C under Inert Gas

:

3. Add Liquid Bromine Dropwise

l

4. Quench with Water

l

5. Neutralize pH

Precipitate

PurifiCation

6. Filter Crude Product

:

7. Dissolve in Hot Toluene

:

8. Separate Aqueous Layer

'

9. Hot Filtration of Organic Layer

l

10. Crystallize and Dry

Final Product

Y

@o—&hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 4-Bromo-3-hydroxybenzaldehyde.
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Structural Influence on Properties

Structural Features and Their Influence

4-Bromo-3-hydroxybenzaldehyde

Reactivity Solubility & Acidity

/ Functional‘;’aroups & Effects

Aldehyde Group (-CHO) Hydroxyl Group (-OH) Bromine Atom (-Br)
- Electron-withdrawing - Weakly acidic proton - Electron-withdrawing (inductive)
- Site for nucleophilic attack - Hydrogen bond donor/acceptor - Increases lipophilicity

Click to download full resolution via product page

Caption: Key functional groups and their influence on the molecule's properties.

 To cite this document: BenchChem. [physicochemical properties of 4-Bromo-3-
hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1283328?utm_src=pdf-body-img
https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-hydroxybenzaldehyde
https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-hydroxybenzaldehyde
https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-hydroxybenzaldehyde
https://www.benchchem.com/product/b1283328#physicochemical-properties-of-4-bromo-3-hydroxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1283328?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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